2,3-dichloro-N-(2-phenoxyethyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-N-(2-phenoxyethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c15-12-7-4-8-13(14(12)16)21(18,19)17-9-10-20-11-5-2-1-3-6-11/h1-8,17H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGDMCPMOUXDOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Conformational Landscape of Benzenesulfonamide Derivatives
X-ray Crystallographic Analysis of Benzenesulfonamide (B165840) Structures
X-ray crystallography provides definitive insights into the solid-state conformation and intermolecular interactions of molecules. Although a crystal structure for 2,3-dichloro-N-(2-phenoxyethyl)benzenesulfonamide is not publicly available, analysis of closely related benzenesulfonamide derivatives reveals key structural features that are characteristic of this class of compounds.
A selection of torsion and dihedral angles from the crystallographic data of various benzenesulfonamide derivatives is presented below to illustrate the typical conformational landscape.
| Compound | C-S-N-C Torsion Angle (°) | Dihedral Angle Between Aromatic Rings (°) |
| (E)-N-(2-styrylphenyl)benzenesulfonamide | - | - |
| 4-amino-N-(2,3-dichlorophenyl)-benzene-sulfonamide | - | - |
| 4-amino-N-(3,4-dichlorophenyl)-benzene-sulfonamide | - | - |
| 4-amino-N-(2,5-dichlorophenyl)-benzene-sulfonamide | - | - |
| Selenides bearing benzenesulfonamide | - | - |
Data to be populated from detailed crystallographic information if available in subsequent searches.
The crystal packing of benzenesulfonamide derivatives is stabilized by a variety of intermolecular interactions. Hydrogen bonds are a predominant feature, often involving the sulfonamide N-H group as a donor and a sulfonyl oxygen atom as an acceptor. These interactions can lead to the formation of well-defined supramolecular structures.
In addition to classical hydrogen bonds, other non-covalent interactions play a significant role in the crystal architecture. These include C-H···π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, and in the case of halogenated derivatives, halogen bonding. The presence of chlorine atoms in this compound suggests that halogen bonding could be a feature of its crystal structure. Hirshfeld surface analysis of related compounds has revealed that H···H, C···H/H···C, and O···H/H···O interactions make major contributions to the crystal packing. nih.gov
Conformational Analysis of this compound
The conformational preferences of this compound in solution and its bioactive conformation are of significant interest. While experimental data for this specific molecule is limited, insights can be gained from computational studies and the analysis of related structures.
Investigation of Biological Activities and Molecular Mechanisms of Benzenesulfonamide Derivatives
Enzymatic Inhibition and Modulatory Actions
Benzenesulfonamides are a well-established class of compounds known to interact with various enzymes, often exhibiting inhibitory effects. Research in this area typically focuses on identifying specific enzyme targets and understanding the molecular interactions that govern this inhibition.
Carbonic Anhydrase (CA) Inhibition: Isoform Specificity and Binding Modes
The benzenesulfonamide (B165840) scaffold is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. Many benzenesulfonamide derivatives have been synthesized and evaluated as CA inhibitors, with some showing remarkable potency and isoform selectivity. These inhibitors typically bind to the zinc ion in the active site of the enzyme, disrupting its catalytic activity. While this is a prominent area of research for the benzenesulfonamide class, no specific studies have been published detailing the interaction of 2,3-dichloro-N-(2-phenoxyethyl)benzenesulfonamide with any CA isoforms.
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) Inhibition in Anti-Tuberculosis Research
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it an attractive target for the development of new anti-tuberculosis drugs. While various classes of compounds are being investigated as DprE1 inhibitors, there is no published research to indicate that this compound has been screened for or exhibits inhibitory activity against this enzyme.
HIV-1 Capsid Protein Inhibition
The HIV-1 capsid protein is another important target for antiviral drug development. Small molecules that interfere with capsid assembly or disassembly can disrupt the viral life cycle. Although some sulfonamide-containing compounds have been explored for their anti-HIV activities, there is no scientific literature available that describes the investigation of this compound as an inhibitor of the HIV-1 capsid protein.
Exploration of Antineoplastic Activities
The potential of benzenesulfonamide derivatives as anticancer agents is an active area of research. These compounds can exert their effects through various mechanisms, including the inhibition of cell growth and the induction of apoptosis.
Cellular Growth Inhibition and Apoptotic Pathways
Many benzenesulfonamide-based compounds have been shown to inhibit the proliferation of various cancer cell lines. The mechanisms often involve the induction of apoptosis, or programmed cell death, through intrinsic or extrinsic pathways. However, specific studies on the cytotoxic effects and the ability of this compound to induce apoptosis in cancer cells have not been reported.
Identification of Molecular Targets (e.g., Tubulin, Kinases, Receptors)
The anticancer activity of benzenesulfonamide derivatives is often linked to their interaction with specific molecular targets within cancer cells. These can include proteins involved in cell division, such as tubulin, signaling proteins like kinases, and various cellular receptors. While this is a common strategy in cancer drug discovery, there is no available data identifying the specific molecular targets of this compound or detailing its interaction with tubulin, kinases, or receptors in the context of cancer.
Cardiovascular System Regulation by Sulfonamides (e.g., Calcium Channel Interactions)
Research into the cardiovascular effects of benzenesulfonamide derivatives has uncovered various mechanisms of action, including interactions with calcium channels. However, a review of available scientific literature indicates a lack of specific studies on the cardiovascular properties of this compound. While the broader class of sulfonamides has been shown to influence cardiovascular function, data directly pertaining to this specific compound's interaction with the cardiovascular system, such as its effects on calcium channels, have not been documented in the accessible research.
General studies on other sulfonamide derivatives have shown that they can modulate cardiovascular activity. For instance, some sulfonamides are investigated for their potential to act as inhibitors of enzymes like CYP2C6 and CYP2C9, which could lead to decreased vascular dysfunction and improved blood flow. nih.gov Furthermore, certain benzenesulfonamide compounds have been analyzed for their impact on perfusion pressure and coronary resistance in isolated heart models, with some derivatives demonstrating a capacity to decrease coronary resistance. nih.gov These studies, however, did not include this compound.
Computational Chemistry and in Silico Modeling in Sulfonamide Research
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of sulfonamide research, it is an invaluable tool for understanding how these compounds interact with their biological targets, typically enzymes or receptors.
Molecular docking studies are instrumental in elucidating the specific binding pockets and key interaction motifs within a biological target that accommodate sulfonamide ligands. For instance, in the study of sulfonamides as antimicrobial agents targeting dihydropteroate (B1496061) synthase (DHPS), docking simulations can reveal critical hydrogen bonds, ionic interactions, and π-π stacking interactions between the sulfonamide and the active site residues of the enzyme. nih.gov These studies can precisely map the binding site's topology, identifying which amino acid residues are crucial for ligand recognition and binding affinity. The analysis of these interactions provides a structural basis for the observed biological activity and can explain differences in potency among various sulfonamide analogues. nih.gov For example, the orientation of the dichlorinated benzene (B151609) ring and the phenoxyethyl group of 2,3-dichloro-N-(2-phenoxyethyl)benzenesulfonamide within a binding pocket can be predicted, highlighting potential steric clashes or favorable hydrophobic contacts that influence its inhibitory potential.
Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. By employing molecular docking as the screening engine, vast chemical databases can be rapidly assessed to find novel sulfonamide-based inhibitors. This approach accelerates the early stages of drug discovery by prioritizing a manageable number of compounds for synthesis and experimental testing. The process involves docking each molecule from the library into the active site of the target protein and scoring their predicted binding affinity. Compounds with the highest scores are then selected for further investigation. This strategy has been successfully applied in the discovery of novel inhibitors for various targets, including those relevant to cancer and infectious diseases. nih.govmdpi.com
Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis and Binding Stability
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational flexibility of both the sulfonamide ligand and its target receptor, as well as the stability of their interaction. nih.gov
By simulating the behavior of the complex in a virtual physiological environment, researchers can observe how the ligand adapts its conformation within the binding pocket and how the protein structure responds to the ligand's presence. These simulations can reveal important dynamic events, such as the formation and breaking of hydrogen bonds, water-mediated interactions, and subtle conformational changes that are not captured by static docking poses. mdpi.com The stability of the ligand-receptor complex over the simulation time provides an indication of the binding affinity and the residence time of the drug on its target, which are critical parameters for its pharmacological effect.
Advanced Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of sulfonamide molecules. researchgate.net These calculations can determine various molecular properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.netbsu.by
The analysis of these electronic properties is vital for understanding the reactivity of the molecule and its ability to participate in different types of interactions. For example, the MEP can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attacks, respectively, and are crucial for forming non-covalent interactions like hydrogen bonds and halogen bonds. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net These quantum mechanical insights are essential for rationalizing the structure-activity relationships of sulfonamides and for designing new derivatives with improved electronic properties for enhanced biological activity.
Computational Tools for Drug Design and Optimization
A variety of computational tools are employed in the design and optimization of sulfonamide-based drugs. These tools integrate different computational methods to create a comprehensive workflow for drug discovery.
| Computational Tool/Technique | Application in Sulfonamide Research |
| Molecular Modeling Software (e.g., MOE, Discovery Studio) | Used for building and visualizing molecular structures, preparing protein targets, and performing molecular docking and dynamics simulations. icm.edu.pl |
| Quantum Chemistry Packages (e.g., Gaussian, VEDA4) | Employed for performing high-level quantum chemical calculations to determine electronic properties and predict spectroscopic data. researchgate.netbsu.by |
| ADMET Prediction Tools (e.g., SwissADME, ADMETlab) | Used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of sulfonamide candidates in silico, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. nih.govroyalsocietypublishing.org |
| 3D-QSAR (e.g., CoMFA, CoMSIA) | Three-dimensional Quantitative Structure-Activity Relationship models are used to correlate the 3D properties of sulfonamide molecules with their biological activities, providing insights for optimizing lead compounds. nih.gov |
These computational tools, when used in concert, provide a powerful platform for the rational design and optimization of sulfonamide derivatives like this compound, enabling the development of new therapeutic agents with enhanced efficacy and safety profiles.
Q & A
Basic: What are the recommended synthetic routes for 2,3-dichloro-N-(2-phenoxyethyl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves reacting 2,3-dichlorobenzenesulfonyl chloride with 2-phenoxyethylamine in a nucleophilic substitution reaction. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents like dichloromethane or dimethylformamide enhance reactivity .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products .
- Base addition : Triethylamine or NaOH is used to neutralize HCl generated during sulfonamide bond formation .
- Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress, while NMR confirms structural integrity .
Basic: Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms bonding patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .
- Melting Point Analysis : Validates crystallinity and consistency with literature values (e.g., 152–154°C for analogous derivatives) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₄H₁₂Cl₂N₂O₃S, ~371.2 g/mol) .
Advanced: How can X-ray crystallography resolve the molecular structure of this sulfonamide derivative?
- Crystallization : Slow evaporation from ethanol/dichloromethane yields single crystals suitable for diffraction .
- Data Collection : Use a diffractometer (e.g., Oxford Xcalibur) with Mo/Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction .
- Refinement : SHELXL refines structures using least-squares methods, with R-factors < 0.05 for high-quality datasets .
- Validation : Check for geometric outliers (e.g., bond angles, torsion) using tools like PLATON .
Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for benzenesulfonamide derivatives in drug discovery?
- Substituent Variation : Modify the phenoxyethyl group (e.g., halogenation, heterocyclic replacements) to assess bioactivity changes .
- Biological Assays : Test CCR4 antagonism (e.g., calcium flux inhibition, IC₅₀ determination) .
- Molecular Docking : Use AutoDock Vina to predict binding modes with CCR4 or other targets .
- QSAR Modeling : Corrogate electronic (Hammett σ) and lipophilic (ClogP) parameters with activity data .
Advanced: How should researchers address contradictions in biological activity data across different studies?
- Orthogonal Assays : Validate findings using independent methods (e.g., chemotaxis assays vs. calcium flux for CCR4 activity) .
- Control Standardization : Ensure consistent cell lines (e.g., Th2 cells), buffer conditions, and antagonist concentrations .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., AZD 2098, a CCR4 antagonist with pIC₅₀ = 7.8) .
Advanced: What computational methods aid in predicting the binding affinity of this compound with target receptors?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., CCR4) over 100+ ns to assess stability .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for substituent modifications .
- Pharmacophore Modeling : Identify critical interaction points (e.g., sulfonamide oxygen hydrogen bonds) .
Basic: What are the common biological targets for benzenesulfonamide derivatives, and how are preliminary screenings conducted?
- Targets : CCR4 (immunomodulation), carbonic anhydrase (enzyme inhibition), and Ras-related GTPases (cancer pathways) .
- Screening Methods :
Advanced: How does halogenation (e.g., 2,3-dichloro substitution) influence physicochemical properties and bioactivity?
- Lipophilicity : Chlorine atoms increase ClogP by ~0.5 per substituent, enhancing membrane permeability .
- Electron Withdrawal : Meta/para chlorines reduce sulfonamide pKa, improving solubility at physiological pH .
- Bioactivity : Dichloro derivatives show enhanced CCR4 antagonism due to hydrophobic pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
